molecular formula C20H18ClNO2 B1393904 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160254-57-8

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1393904
CAS No.: 1160254-57-8
M. Wt: 339.8 g/mol
InChI Key: VHZKSJYMMYLWOS-UHFFFAOYSA-N
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Description

The compound “2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C20H18ClNO2 . It has an average mass of 339.815 Da and a monoisotopic mass of 339.102600 Da .


Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling is a common reaction involving compounds similar to "this compound" . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Fluorescence Derivatization in Liquid Chromatography

A compound similar to 2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been used as a sensitive fluorescence derivatization reagent for primary amines in high-performance liquid chromatography. This reagent reacts with amines to produce fluorescent amides, useful in the detection of various compounds (Yoshida, Moriyama, Nakamura, & Taniguchi, 1993).

Chemical Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of various quinoline derivatives. For example, a reaction involving ortho-substituted arylazides with triphenylphosphine leads to the creation of various quinoline derivatives (Molina, Conesa, Alías, Arques, Velasco, Llamas-Saiz, & Foces-Foces, 1993).
  • In a similar context, the synthesis of organorhodium(III) complexes of 8-methylquinoline has been reported, with detailed characterizations performed using spectroscopic methods (Nonoyama, 1974).

Environmental Applications

A study on the aerobic biodegradation of 4-methylquinoline by a soil bacterium demonstrated the potential environmental application of such compounds. The bacterium utilized 4-methylquinoline as a carbon and energy source, indicating possible uses in bioremediation of contaminated sites (Sutton, Pfaller, Shann, Warshawsky, Kinkle, & Vestal, 1996).

Coordination Chemistry and Crystallography

Compounds related to this compound have been explored in coordination chemistry. For instance, the reaction of 2-methyl-8-hydroxyquinoline with zinc chloride in acetonitrile forms a solvated salt, revealing insights into the coordination behavior and hydrogen bonding in these types of compounds (Najafi, Amini, & Ng, 2011).

Synthesis of Novel Compounds

New quinoline derivatives based on (4-hydroxy-2-methylquinolin-3-yl)acetic acid have been synthesized, showcasing the versatility of quinoline-based compounds in creating a variety of chemical structures for further exploration (Avetisyan, Aleksanyan, & Pivazyan, 2004).

Biochemical Analysis

Biochemical Properties

2-(4-Isopropoxyphenyl)-8-methylquinoline-4-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Furthermore, it can affect the expression of genes related to metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in conformational changes that affect the function of the target biomolecule. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cellular damage or apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing the overall metabolic flux and levels of metabolites . For example, the compound can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their concentrations within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain cellular compartments can influence its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes .

Properties

IUPAC Name

8-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-12(2)24-15-9-7-14(8-10-15)18-11-17(20(21)23)16-6-4-5-13(3)19(16)22-18/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZKSJYMMYLWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801164089
Record name 8-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160254-57-8
Record name 8-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160254-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-2-[4-(1-methylethoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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